molecular formula C17H15N7O2 B2589343 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034598-95-1

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2589343
CAS No.: 2034598-95-1
M. Wt: 349.354
InChI Key: LXWNYFMFEBBSSU-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide” is a nitrogen-containing heterocyclic compound . It’s a part of a series of novel triazolo[4,3-a]pyrazine derivatives .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The process includes the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions include aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Antimicrobial and Antifungal Activities

One of the prominent applications of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide derivatives is in the development of antimicrobial and antifungal agents. Studies have demonstrated the synthesis of various derivatives that exhibit significant antibacterial and antifungal activities. For instance, the synthesis and evaluation of pyrazoline and pyrazole derivatives bearing quinoxaline and other moieties have been explored for their antimicrobial efficacy against organisms such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013). Furthermore, novel pyrazolo[3,4-d]pyrimidine derivatives have also shown potential as antimicrobial agents, highlighting the versatility of these compounds in combating microbial infections (Holla et al., 2006).

Synthesis of Novel Compounds with Potential Biological Activities

The compound also serves as a foundation for the synthesis of novel compounds with potential biological activities. Research has led to the discovery and synthesis of various derivatives that have shown promise in different therapeutic areas, including anticancer and antileishmanial activities. For example, the synthesis of 4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their analogs has been documented, showcasing the structural versatility and potential biological applications of these compounds (Atta & Ashry, 2011). Additionally, fused and nonfused tetrahydroquinoline derivatives have been synthesized and evaluated for their antileishmanial and cytotoxicity activities, further illustrating the broad spectrum of research applications associated with these compounds (Madkour et al., 2018).

Future Directions

The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . The study of quinoxaline as a core unit is an area of active research, and the literature suggests that these compounds have potential for further development in drug discovery .

Mechanism of Action

Target of Action

Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is possible that N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide may also target bacterial cells.

Mode of Action

Similar compounds have shown antibacterial activities , suggesting that this compound may interact with bacterial cells, leading to their inhibition or death.

Biochemical Pathways

Given the potential antibacterial activity of this compound , it may interfere with essential biochemical pathways in bacterial cells, leading to their inhibition or death.

Result of Action

Similar compounds have shown antibacterial activities , suggesting that this compound may lead to the inhibition or death of bacterial cells.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-2-26-17-15-23-22-14(24(15)8-7-18-17)10-20-16(25)13-9-19-11-5-3-4-6-12(11)21-13/h3-9H,2,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWNYFMFEBBSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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